Selenium dioxide

Descripción

Propiedades

IUPAC Name |

selenium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Se/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJALAQPGMAKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

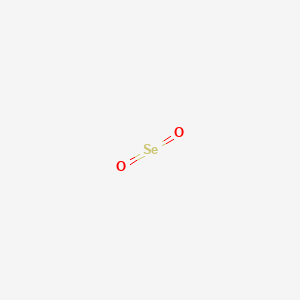

Canonical SMILES |

O=[Se]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Se, SeO2 | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13814-59-0 (cadmium[1:1] salt), 15702-34-8 (manganese(+2)[1:1] salt) | |

| Record name | Selenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021264 | |

| Record name | Selenium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium dioxide appears as a white or creamy-white volatile lustrous crystal or crystalline powder with a pungent sour smell. Melting point 340 deg C. Density 3.954 g / cm3. Toxic by ingestion and inhalation., White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. [HSDB], LUSTROUS WHITE HYGROSCOPIC CRYSTALS OR POWDER. ITS YELLOWISH GREEN VAPOUR HAS A PUNGENT SOUR SMELL. | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

599 °F at 760 mmHg (sublimes) (USCG, 1999) | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in concentrated sulfuric acid, Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C; 6.67 in 93% ethanol at 14 °C; 4.35 in acetone at 15.3 °C; 1.11 in acetic acid at 13.9 °C, In water, 400 g/L at 20 °C, 264 g/100 g water at 22 °C, For more Solubility (Complete) data for SELENIUM DIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 40 | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.95 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.954 at 15 °C/15 °C, Density (at 15 °C): 3.95 g/cm³ | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12.5 mm Hg at 70 °C; 20.2 mm Hg at 94 °C; 39.0 mm Hg at 181 °C; 760 mm Hg at 315 °C; 848 mm Hg at 320 °C, Vapor pressure, kPa at 70 °C: 1.65 | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Lustrous tetragonal needles; yellowish green vapor, White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. | |

CAS No. |

7446-08-4, 12640-89-0 | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELENIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selenium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium oxide (SeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3UK29E57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

340 °C under pressure | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of Selenium Dioxide (SeO₂) in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Preparation of Selenium Dioxide Powder

Selenium dioxide (SeO₂) is a colorless, crystalline solid and one of the most frequently encountered compounds of selenium.[1] It serves as a pivotal precursor in the synthesis of other selenium compounds and has found extensive application across various industrial and research domains.[2][3] In materials science, it is used to impart a red color to glass and to counteract color impurities.[4][5] For drug development professionals and organic chemists, SeO₂ is a highly valued oxidizing agent, particularly for the allylic oxidation of alkenes (the Riley oxidation) and the oxidation of ketones to 1,2-dicarbonyl compounds.[6][7] Given its broad utility and inherent toxicity, a thorough understanding of its synthesis, purification, and safe handling is paramount for researchers and scientists. This guide provides a detailed examination of the core methodologies for preparing high-purity selenium dioxide powder, emphasizing the chemical principles, procedural nuances, and critical safety measures.

Physicochemical Properties of Selenium Dioxide

A foundational understanding of SeO₂'s properties is essential for its synthesis and handling. Solid SeO₂ is a one-dimensional polymer of alternating selenium and oxygen atoms.[1][5] It sublimes readily at approximately 315 °C, a property that is central to its purification.[8] Its vapor has a characteristic pungent, sour odor often compared to horseradish, which serves as a key sensory warning for exposure.[1][9]

| Property | Value | Source(s) |

| Chemical Formula | SeO₂ | [1] |

| Molar Mass | 110.97 g/mol | [9] |

| Appearance | White to creamy-white crystalline powder | [4][9] |

| Density | 3.954 g/cm³ | [9] |

| Melting Point | ~340 °C (in a sealed tube) | [9][10] |

| Sublimation Point | ~315 °C | [8] |

| Solubility in Water | Forms selenous acid (H₂SeO₃) | [8][11] |

Core Synthesis Methodologies

The preparation of selenium dioxide hinges on the controlled oxidation of elemental selenium. Several reliable methods have been established, each with distinct advantages and procedural demands. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure.

Method 1: Oxidation via Nitric Acid

This is the most common laboratory-scale method for producing SeO₂.[12] The process involves the oxidation of selenium powder by concentrated nitric acid to form selenious acid (H₂SeO₃), which is then dehydrated by heating to yield selenium dioxide.[13]

Causality and Mechanistic Insights: Concentrated nitric acid is a powerful oxidizing agent. The reaction with selenium is highly exothermic and produces toxic brown fumes of nitrogen dioxide (NO₂), necessitating careful, portion-wise addition of the selenium powder and an efficient fume hood.[12][14] The overall reaction proceeds in two main stages:

-

Oxidation to Selenious Acid: 3 Se + 4 HNO₃ + H₂O → 3 H₂SeO₃ + 4 NO[1] The nitrogen monoxide (NO) produced is further oxidized by air to nitrogen dioxide (NO₂).

-

Dehydration to Selenium Dioxide: H₂SeO₃(aq) --(Heat, >200°C)--> SeO₂(s) + H₂O(g)[8][12]

This dehydration step is critical; the solution must be carefully evaporated to dryness to drive the equilibrium toward the formation of the anhydrous dioxide.[12][15]

Materials:

-

Powdered elemental selenium (gray allotrope)

-

Concentrated nitric acid (~70%)

-

Large beaker (e.g., 1-liter)

-

Glass stirring rod

-

Large evaporating dish

-

Hot plate

Procedure:

-

Reaction Setup: Place 70.5 mL of concentrated nitric acid into a 1-liter beaker under a certified chemical fume hood.[13] Gently heat the acid.

-

Selenium Addition: Cautiously add 50 grams of powdered selenium in small portions to the heated nitric acid.[13] The reaction is vigorous and produces significant frothing and brown fumes.[12] Allow the reaction to subside after each addition before adding the next portion. Use a glass stirrer to manage the foam.[13]

-

Dissolution: If necessary, add more nitric acid until all selenium has completely dissolved, resulting in a clear solution of selenious acid.[12][13]

-

Dehydration: Transfer the solution to a large evaporating dish and heat on a hot plate at a temperature not exceeding 200°C.[8][13] This step drives off excess nitric acid and water.

-

Final Product: Continue heating gently until a dry, white crystalline powder of crude selenium dioxide remains.[15][16] The yield for this crude product is typically high.[13]

Method 2: Oxidation via Hydrogen Peroxide

This method presents a "greener" alternative that avoids the generation of nitrogen oxide fumes.[17] The key to this process is carefully controlling reaction conditions to ensure the selective oxidation of selenium to the +4 state (SeO₂) rather than the +6 state (selenic acid, H₂SeO₄).[17]

Causality and Mechanistic Insights: A patent for this process highlights that controlling the temperature and stoichiometry is crucial.[17] By keeping the temperature below 35°C and using no more than two moles of hydrogen peroxide per mole of selenium, the reaction selectively yields selenious acid, which can then be dehydrated.[17]

Reaction: Se + 2 H₂O₂ → H₂SeO₃ + H₂O (intermediate step) followed by dehydration.[1][17]

Materials:

-

Comminuted (powdered) elemental selenium

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Water

-

Reaction vessel with stirring and cooling capabilities (e.g., jacketed reactor or ice bath)

-

Filtration apparatus

-

Evaporating dish

Procedure:

-

Slurry Preparation: Create an aqueous slurry of comminuted selenium. For example, slurry ~200 parts selenium in ~100 parts water.[17]

-

Controlled Addition: While vigorously stirring the slurry and maintaining the temperature below 35°C using an ice bath, slowly and gradually add 30% aqueous hydrogen peroxide.[17] The total amount of H₂O₂ should not exceed a 2:1 molar ratio relative to the initial selenium.[17]

-

Reaction Completion: Continue stirring for a sufficient period to ensure all hydrogen peroxide has been consumed.[17]

-

Filtration: Filter the reaction mixture to remove any unreacted selenium.[17] The filtrate is an aqueous solution of selenious acid.

-

Dehydration: Gently evaporate the filtrate to dryness in an evaporating dish. Final dehydration can be achieved by heating the resulting residue at a temperature below 160°C to yield selenium dioxide.[17]

Method 3: Direct Oxidation with Air or Oxygen

High-purity selenium dioxide can also be obtained by the direct oxidation of selenium in a stream of air or oxygen.[12] This reaction is often facilitated by traces of nitrogen oxides, which act as catalysts.[10][12]

Causality and Mechanistic Insights: In this method, molten selenium is exposed to an oxygen-rich atmosphere. The nitrogen oxide catalyst facilitates the transfer of oxygen to the selenium. The selenium dioxide formed is volatile at the reaction temperature and sublimes, allowing it to be collected in a cooler part of the apparatus.[10][12] This continuous removal of the product helps drive the reaction to completion.

Reaction: Se(l) + O₂(g) --(NOₓ catalyst)--> SeO₂(g)[1]

This method is well-suited for producing a high-purity product directly, as the sublimation process is inherently a purification step.[12]

Purification of Selenium Dioxide

Regardless of the initial synthesis method, purification is often necessary to achieve the high-purity SeO₂ required for sensitive applications. The most effective and widely used method is sublimation.[8][12][15]

Materials:

-

Crude selenium dioxide

-

Large porcelain crucible

-

Two nested funnels (one fitting over the crucible, the other smaller)

-

Glass wool

-

Bunsen burner or heating mantle

Procedure:

-

Apparatus Setup: Place the crude SeO₂ into the large porcelain crucible. Invert two nested funnels over the crucible. The larger, outer funnel should have a plug of glass wool in its neck to prevent the escape of SeO₂ vapor.[13]

-

Heating: Gently heat the crucible with a small flame or a heating mantle. The selenium dioxide will sublime at around 315°C and deposit as long, needle-like white crystals on the cooler surfaces of the inner funnel.[8][12][13]

-

Collection: Heat for 20-30 minutes or until sublimation is complete.[13] Allow the apparatus to cool completely to room temperature.

-

Storage: Carefully remove the funnels and scrape the pure, resublimed selenium dioxide crystals from the inner funnel. Store the product in a tightly sealed container to protect it from moisture.[13]

Visualizing the Synthesis Workflows

Caption: Workflow for SeO₂ synthesis via the nitric acid method.

Caption: Workflow for SeO₂ synthesis via the hydrogen peroxide method.

Safety, Handling, and Disposal

CRITICAL: Selenium compounds are highly toxic. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

-

Toxicity: Selenium dioxide is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure.

-

Exposure: Avoid all personal contact, including inhalation of dust or vapors. Skin contact with the powder can form corrosive selenious acid in the presence of moisture.[9] If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[18] In case of inhalation, move to fresh air and seek immediate medical attention.[20]

-

Storage: Store selenium dioxide in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[18] It should be kept locked up or in an area accessible only to qualified personnel.

-

Disposal: Waste containing selenium compounds must be treated as hazardous waste and disposed of according to institutional and local regulations. A common laboratory procedure involves acidifying the waste solution and adding a reducing agent like sodium metabisulfite to precipitate the selenium as the less mobile elemental red allotrope, which can then be filtered off.[13][14][21]

Conclusion

The synthesis of selenium dioxide powder is a well-established but hazardous process that demands meticulous attention to procedural detail and safety. The nitric acid method remains a robust choice for laboratory-scale synthesis, while the hydrogen peroxide method offers a valuable alternative with a more favorable environmental and safety profile. Purification by sublimation is a highly effective means of achieving the purity required for demanding applications in research and development. By understanding the chemical principles behind each step and adhering strictly to safety protocols, researchers can reliably and safely prepare high-quality selenium dioxide for their scientific endeavors.

References

- Wikipedia. (n.d.). Selenium dioxide.

- ResearchGate. (2016). How to prepare SeO2 using Se powder?.

- PrepChem.com. (n.d.). Preparation of selenium dioxide.

- ChemicalBook. (2023). Selenium dioxide | 7446-08-4.

- Nanografi Advanced Materials. (n.d.). Selenium Dioxide Micron Powder.

- Google Patents. (1952). US2616791A - Process for preparing selenium dioxide.

- PubChem. (n.d.). Selenium Dioxide.

- Sciencemadness.org. (2019). Selenium dioxide recovery from selenium.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Selenium dioxide.

- Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews, 36(3), 235–289.

- CDH Fine Chemical. (n.d.). Material safety data sheet sds/msds.

- SD Fine-Chem. (n.d.). SELENIUM DIOXIDE.

- (n.d.).

- Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide.

- Agency for Toxic Substances and Disease Registry. (2003). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for Selenium.

- ChemicalDesk.Com. (2011). Selenium dioxide.

- Google Patents. (n.d.). CN101112976B - A kind of production process and equipment of selenium dioxide.

- (n.d.).

- ResearchGate. (2021). 3 questions with answers in SELENIUM OXIDES | Science topic.

- ResearchGate. (n.d.). Selenium Dioxide Oxidation.

- Macsen Labs. (n.d.). Selenium Dioxide | 7446-08-4 | Leading Manufacturer and Supplier.

- (n.d.). Selenium-Dioxide.

- Science made alive: Chemistry/Experiments. (n.d.). Dissolving selenium in nitric acid.

- Organic Reactions. (n.d.). Selenium Dioxide Oxidation.

- YouTube. (2022). Selenium Dioxide From Elemental Selenium Without Combustion #selenium #chemistry.

- Nanorh. (n.d.). Selenium Dioxide Powder.

- Sigma-Aldrich. (n.d.). Selenium dioxide reagent grade, powder, 98 7446-08-4.

- ResearchGate. (2021). Can selenium be transformed in to selenium oxide by heat treatment?.

- Atlantic Equipment Engineers. (n.d.). SELENIUM DIOXIDE POWDER.

- AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.

- Młochowski, J., Brząszcz, M., Chojnacka, M., Giurg, M., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12997–13063.

- Organic Syntheses. (n.d.). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL.

- ChemicalBook. (2023). Selenium dioxide: properties, applications and safety.

- NEOCHIMIE. (n.d.). Selenium Dioxide (SeO2) Technical grade.

- Wikipedia. (n.d.). Riley oxidation.

Sources

- 1. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 2. nanorh.com [nanorh.com]

- 3. Selenium Dioxide (SeO2) Technical grade - NEOCHIMIE [neochimie.com]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. macsenlab.com [macsenlab.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. Selenium dioxide | 7446-08-4 [chemicalbook.com]

- 9. Selenium Dioxide | SeO2 | CID 24007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 15. Sciencemadness Discussion Board - Selenium dioxide recovery from selenium - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. m.youtube.com [m.youtube.com]

- 17. US2616791A - Process for preparing selenium dioxide - Google Patents [patents.google.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. nexchem.co.uk [nexchem.co.uk]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

The Enduring Legacy of Selenium Dioxide: A Technical Guide to its Historical Significance and Synthetic Utility in Organic Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of the history and application of selenium dioxide (SeO₂) in organic chemistry. From its initial discovery as a potent oxidizing agent to its nuanced applications in modern total synthesis, this document explores the key milestones, mechanistic intricacies, and practical considerations of this remarkable reagent. Tailored for researchers, scientists, and drug development professionals, this guide offers a blend of historical context and field-proven insights to illuminate the enduring legacy and continued relevance of selenium dioxide in the synthetic chemist's toolkit.

Genesis of a Reagent: The Pioneering Work of Riley

The story of selenium dioxide in organic chemistry begins in 1932 with the seminal work of Harry Lister Riley and his collaborators.[1][2] Their groundbreaking research, published in the Journal of the Chemical Society, introduced SeO₂ as a novel oxidizing agent for the conversion of methylene groups adjacent to carbonyls into α-dicarbonyl compounds.[2] This transformation, now famously known as the Riley oxidation , opened up new avenues for the synthesis of previously challenging molecular architectures.[3][4]

Riley's initial investigations focused on the oxidation of aldehydes and ketones, demonstrating the remarkable ability of selenium dioxide to selectively functionalize the α-position.[2] This discovery was a significant leap forward, providing a direct method for the synthesis of 1,2-dicarbonyl compounds, which are valuable intermediates in numerous organic transformations.

Expanding the Horizon: The Advent of Allylic Oxidation

The utility of selenium dioxide was further broadened in 1939 when André Guillemonat reported its application in the oxidation of olefins at the allylic position.[3] This discovery was a pivotal moment, as it provided a method for the direct introduction of a hydroxyl group into an unactivated allylic C-H bond, a transformation that was difficult to achieve with other reagents of the time.[5]

The selective oxidation of allylic positions proved to be a powerful tool for the synthesis of allylic alcohols, which are versatile building blocks in organic synthesis. This expansion of selenium dioxide's reactivity profile solidified its position as a key reagent in the synthetic chemist's arsenal.

Mechanistic Insights: Unraveling the Reaction Pathways

The unique reactivity of selenium dioxide stems from its ability to engage in distinct mechanistic pathways depending on the substrate.

The Riley Oxidation: A Stepwise Approach to α-Dicarbonyls

The mechanism of the Riley oxidation of ketones and aldehydes is believed to proceed through the enol or enolate form of the carbonyl compound. The reaction is initiated by the electrophilic attack of selenium dioxide on the enol, followed by a series of steps involving dehydration and subsequent hydration to yield the 1,2-dicarbonyl product.[3][4] The selenium is concomitantly reduced to elemental selenium, which precipitates from the reaction mixture as a characteristic red solid.[3]

Caption: Mechanism of the Riley Oxidation.

Allylic Oxidation: A Pericyclic Cascade

The mechanism of selenium dioxide-mediated allylic oxidation is a fascinating example of a pericyclic reaction cascade. In 1972, K. Barry Sharpless and R. F. Lauer proposed the currently accepted mechanism, which involves an initial ene reaction between the alkene and selenium dioxide to form an allylseleninic acid intermediate.[6] This intermediate then undergoes a rapid [7][8]-sigmatropic rearrangement to furnish an unstable selenium(II) ester, which upon hydrolysis, yields the allylic alcohol.[5][6]

Caption: Mechanism of Allylic Oxidation.

Taming the Beast: The Rise of Catalytic Systems

A significant drawback of early selenium dioxide oxidations was the need for stoichiometric amounts of the reagent, which is highly toxic.[6] This limitation prompted the development of catalytic systems that utilize a co-oxidant to regenerate the active selenium(IV) species in situ. The most common and effective co-oxidant is tert-butyl hydroperoxide (TBHP).[6][9] The use of catalytic SeO₂ with TBHP not only mitigates the safety concerns associated with handling large quantities of selenium compounds but also often leads to cleaner reactions and higher yields.[6]

This catalytic approach has become the standard for many modern applications of selenium dioxide, making it a more practical and environmentally benign tool for organic synthesis.

A Tool for Titans: Selenium Dioxide in Total Synthesis

The power and selectivity of selenium dioxide have been showcased in numerous total syntheses of complex natural products. Its ability to introduce functionality at otherwise unreactive positions has been instrumental in the construction of intricate molecular architectures.

The Woodward Synthesis of Strychnine

One of the most celebrated examples of the Riley oxidation in total synthesis is its use in R.B. Woodward's landmark synthesis of strychnine.[8][10][11][12] In a key step, a selenium dioxide oxidation was employed to close the seventh ring of the strychnine core, a transformation that would have been exceedingly difficult to achieve with other methods available at the time.[8][10]

Modern Applications in Complex Molecule Synthesis

The legacy of selenium dioxide continues in contemporary total synthesis. For instance, it has been a key reagent in the synthesis of ingenol, a complex diterpenoid with potent biological activity.[3] Its application in the synthesis of other natural products like vinblastine and resiniferatoxin further underscores its enduring importance.[13]

Table 1: Selected Applications of Selenium Dioxide in Total Synthesis

| Natural Product | Year of Synthesis | Key Transformation | Substrate | Product | Yield (%) | Reference |

| Strychnine | 1954 | Riley Oxidation (Ring Closure) | Advanced Intermediate | Dehydrostrychninone | - | [8][10][12] |

| Ingenol | - | Allylic Oxidation | Exocyclic Olefin | Allylic Alcohol | 49 | [5] |

| Vinblastine | - | Allylic Oxidation | Vindoline Precursor | Hydroxylated Intermediate | - | [13] |

| Resiniferatoxin | - | Allylic Oxidation | Daphnane Precursor | Allylic Alcohol | 61 | [5][13] |

Practical Considerations and Experimental Protocols

General Reaction Conditions

Selenium dioxide oxidations are typically carried out in solvents such as dioxane, ethanol, or acetic acid.[14][15] The choice of solvent can significantly influence the reaction outcome. For instance, using acetic acid as a solvent can sometimes lead to the formation of acetate esters as byproducts in allylic oxidations.[14] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.

Representative Experimental Procedures

Protocol 1: Riley Oxidation of a Ketone

To a solution of the ketone (1.0 eq) in 1,4-dioxane is added selenium dioxide (1.1 eq). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated red selenium is removed by filtration through a pad of Celite. The filtrate is then concentrated, and the residue is purified by chromatography to afford the desired 1,2-dicarbonyl compound.[7]

Protocol 2: Catalytic Allylic Oxidation of an Alkene

To a solution of the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of selenium dioxide (e.g., 5 mol%). To this mixture is added tert-butyl hydroperoxide (1.5-2.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by standard methods.[14][16]

Safety Precautions: Handling a Potent Reagent

Selenium dioxide and its compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Inhalation: Avoid inhaling the dust or vapors of selenium dioxide.[17][19]

-

Skin Contact: Prevent contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[17]

-

Ingestion: Ingestion can be fatal. Seek immediate medical attention if ingested.[17]

-

Disposal: Dispose of selenium-containing waste according to institutional and local regulations for hazardous waste.[18]

Conclusion

From its discovery by H. L. Riley to its sophisticated applications in modern synthetic chemistry, selenium dioxide has proven to be a reagent of remarkable versatility and power. While its toxicity necessitates careful handling, the development of catalytic systems has significantly enhanced its practicality. The ability of selenium dioxide to effect unique and often challenging transformations, particularly in the realms of α-carbonyl and allylic oxidation, ensures its continued importance in the pursuit of complex molecule synthesis. For the discerning researcher and drug development professional, a thorough understanding of the history, mechanism, and practical application of this venerable reagent remains an invaluable asset.

References

- 1. researchgate.net [researchgate.net]

- 2. 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Riley Oxidation | NROChemistry [nrochemistry.com]

- 8. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 14. adichemistry.com [adichemistry.com]

- 15. 335. Selenium dioxide, a new oxidising agent. Part II. Its reaction with some unsaturated hydrocarbons - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. nexchem.co.uk [nexchem.co.uk]

- 18. lobachemie.com [lobachemie.com]

- 19. SELENIUM DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Riley Oxidation: A Technical Guide to a Classic C-H Functionalization Reaction

This in-depth technical guide provides a comprehensive overview of the Riley oxidation, a powerful and enduring method for the selective oxidation of activated methylene and methyl groups. From its historical discovery to its modern applications in complex molecule synthesis, this document offers researchers, scientists, and drug development professionals a detailed exploration of the reaction's core principles, mechanistic intricacies, and practical execution.

Historical Context: The Genesis of a Powerful Oxidizing Agent

The Riley oxidation was first reported in 1932 by Harry Lister Riley, John Frederick Morley, and Norman Alfred Child Friend.[1][2][3] Their seminal work introduced selenium dioxide (SeO₂) as a novel and effective reagent for the oxidation of organic compounds, specifically targeting the conversion of active methylene groups adjacent to carbonyls into dicarbonyl compounds.[1][2][3] In the years that followed, the scope of this selenium-mediated oxidation expanded significantly, with the notable inclusion of the allylic oxidation of olefins, a discovery made by Andre Guillemonat and his team in 1939.[2][4] Today, the term "Riley oxidation" encompasses both of these valuable transformations.[2][4]

Mechanistic Deep Dive: Understanding the "How" and "Why"

The Riley oxidation proceeds through two primary mechanistic pathways, depending on the nature of the substrate. A thorough understanding of these mechanisms is paramount for predicting reactivity, controlling selectivity, and troubleshooting experimental outcomes.

Oxidation of α-Methylene Groups to 1,2-Dicarbonyls

The oxidation of a methylene group alpha to a carbonyl moiety is a cornerstone of the Riley oxidation. The reaction is initiated by the enol tautomer of the carbonyl compound attacking the electrophilic selenium center of selenium dioxide.[2][5] This is followed by a series of steps involving rearrangement and dehydration to ultimately yield the 1,2-dicarbonyl product and elemental selenium as a precipitate.[2]

Caption: Mechanism of α-Methylene Oxidation.

Allylic Oxidation of Olefins

The allylic oxidation of olefins represents the second major application of the Riley oxidation. This transformation introduces a hydroxyl group at the allylic position of a double bond. The currently accepted mechanism involves an initial ene reaction between the alkene and selenium dioxide.[2][5] This is followed by a[2][3]-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis, yields the allylic alcohol.[2][5] A key feature of this mechanism is the envelope-like transition state of the sigmatropic rearrangement, which often leads to the formation of the (E)-allylic alcohol.[2]

Sources

- 1. Riley Oxidations [drugfuture.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. wikiwand.com [wikiwand.com]

- 5. Riley Oxidation | NROChemistry [nrochemistry.com]

A Technical Guide to the Fundamental Reaction Mechanisms of Selenium Dioxide

Abstract

Selenium dioxide (SeO₂), a cornerstone reagent in modern organic synthesis, offers a unique and powerful platform for the selective oxidation of organic compounds. Its utility is most pronounced in the functionalization of C-H bonds at positions allylic to double bonds and alpha to carbonyl groups. This technical guide provides an in-depth exploration of the core reaction mechanisms of selenium dioxide, designed for researchers, chemists, and professionals in drug development. We will dissect the causality behind its reactivity, detailing the pericyclic and ionic pathways that govern its transformations. This document moves beyond simple procedural descriptions to offer a mechanistic understanding, crucial for predicting outcomes, optimizing reaction conditions, and troubleshooting synthetic challenges. By grounding our discussion in authoritative literature and providing practical, self-validating protocols, this guide aims to serve as an essential resource for leveraging the full synthetic potential of this versatile oxidant.

Introduction to Selenium Dioxide: Properties and Reactivity Overview

Selenium dioxide (SeO₂) is a colorless, crystalline solid that exists as a one-dimensional polymer chain of alternating selenium and oxygen atoms.[1][2] It is an acidic oxide that dissolves in water to form selenous acid (H₂SeO₃) and can be purified by sublimation.[1][2][3]

Critical Safety Note: All selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[1][2][3]

The synthetic utility of SeO₂ stems from its ability to act as a highly selective oxidizing agent. Its primary applications in organic chemistry include:

-

Allylic Oxidation of Alkenes: The introduction of a hydroxyl group at the allylic position of an alkene, often with a high degree of regio- and stereoselectivity.[1][2][4]

-

Oxidation of α-Methylene Groups (Riley Oxidation): The conversion of methylene groups adjacent to a carbonyl to afford a 1,2-dicarbonyl compound.[1][5][6][7]

-

Oxidation of Alkynes and Benzylic Positions: The functionalization of internal and terminal alkynes to 1,2-dicarbonyls and glyoxylic acids, respectively, and the oxidation of benzylic C-H bonds to carbonyls.[1][2][8][9]

This guide will focus on the fundamental mechanisms that underpin these critical transformations.

Core Mechanism I: The Allylic Oxidation of Alkenes

The allylic oxidation is arguably the most significant reaction involving SeO₂. It provides a direct method for converting readily available alkenes into valuable allylic alcohols, which are versatile intermediates in synthesis.[3] The reaction is renowned for proceeding with retention of the original double bond position.[10][11]

The Mechanistic Pathway: A Pericyclic Cascade

-

Ene Reaction: The process initiates with a concerted ene-type reaction between the alkene and an O=Se=O bond.[5][7][10][13] In this step, the alkene acts as the "ene" component, and SeO₂ is the "enophile." This forms a transient allylseleninic acid intermediate.[3][11]

-

[2][5]-Sigmatropic Rearrangement: The allylseleninic acid intermediate is poised for a rapid[2][5]-sigmatropic rearrangement.[5][10][11][13] This intramolecular, concerted process involves a five-membered, envelope-like transition state and results in the formation of a selenium(II) ester, crucially reforming the double bond in its original location.[5][13]

-

Hydrolysis: The final step is the hydrolysis of the selenium(II) ester, which liberates the allylic alcohol product and selenous acid (H₂SeO₃). The resulting Se(II) species subsequently decomposes to elemental red selenium (Se⁰), which precipitates from the reaction mixture.[5][6]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemtube3d.com [chemtube3d.com]

solubility of selenium dioxide in organic solvents

An In-depth Technical Guide to the Solubility of Selenium Dioxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium dioxide (SeO₂), a versatile and potent oxidizing agent, plays a pivotal role in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of complex drug molecules.[1][2] Its efficacy in critical transformations such as allylic hydroxylations and the oxidation of carbonyl compounds is profoundly influenced by its solubility and reactivity in the chosen reaction medium. This guide provides a comprehensive exploration of the , offering a blend of fundamental principles, quantitative data, and practical experimental protocols. We delve into the physicochemical properties of SeO₂, the intermolecular forces governing its dissolution, and the critical interplay between the solvent and the reagent that dictates reaction outcomes. This document is intended to serve as a foundational resource for researchers aiming to optimize reaction conditions, enhance yields, and ensure the safe and effective use of this important reagent.

Introduction: The Dual Role of Selenium Dioxide as Reagent and Solute

Selenium dioxide is a colorless, crystalline solid that sublimes readily at 315 °C.[2][3] In the solid state, it exists as a one-dimensional polymer with alternating selenium and oxygen atoms.[4][5] When vaporized or dissolved, this polymeric structure breaks down into a monomeric, bent molecule (SeO₂) similar in geometry to sulfur dioxide (SO₂).[2] This monomeric form is polar, with a significant dipole moment of 2.62 D, a key factor influencing its solubility characteristics.[5][6]

While widely recognized for its synthetic utility, the practical application of SeO₂ is often complicated by its limited solubility in many common organic solvents.[7] Furthermore, SeO₂ is not an inert solute; it can react with protic solvents like alcohols or residual water to form species such as selenious acid (H₂SeO₃) or its esters.[8][9] This reactivity means that a discussion of "solubility" must also consider the chemical nature of the solvated species, as this can directly impact the mechanism and outcome of a planned oxidation.

Physicochemical Properties and Solubility Profile

The solubility of selenium dioxide is dictated by its ability to form favorable intermolecular interactions with solvent molecules. As a polar inorganic compound, its solubility is generally higher in polar solvents, particularly those capable of hydrogen bonding or strong dipole-dipole interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for selenium dioxide in a range of common organic solvents. It is critical to note that these values are often temperature-dependent.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Methanol | CH₃OH | Polar Protic | 10.16 | 11.8 | [5][10] |

| Ethanol (93%) | C₂H₅OH | Polar Protic | 6.7 (or 6.67) | 15 (or 14) | [5][10] |

| Acetone | C₃H₆O | Polar Aprotic | 4.4 (or 4.35) | 15 (or 15.3) | [5][10] |

| Acetic Acid | CH₃COOH | Polar Protic | 1.11 | 14 (or 13.9) | [5][10] |

| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | Soluble | Not specified | [9] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not specified | [5] |

Note: Minor discrepancies in reported values exist across different sources.

Mechanistic Insights into Solvation

The dissolution of SeO₂ is more than a simple physical process. The following factors provide a deeper understanding of its behavior in organic media:

-

Polarity and Dipole Interactions: The high polarity of the Se=O bonds in monomeric SeO₂ allows for strong dipole-dipole interactions with polar aprotic solvents like acetone and 1,4-dioxane.

-

Hydrogen Bonding and Reactivity: In polar protic solvents such as alcohols, the dissolution process is often accompanied by a chemical reaction. The selenium atom in SeO₂ is electrophilic and can be attacked by the nucleophilic oxygen of the alcohol, leading to the formation of selenium-containing esters.[8] In the presence of water, SeO₂ readily hydrolyzes to form selenious acid (H₂SeO₃), which is often considered the active oxidizing species in aqueous media.[4][7][11]

-

"Like Dissolves Like" Principle: The limited solubility in nonpolar solvents is consistent with the significant mismatch in polarity between SeO₂ and solvents like alkanes. While some sources report solubility in benzene, this is likely limited and may be facilitated by the polarizability of the benzene ring.[5]

The interplay between these factors can be visualized as a decision-making process for solvent selection.

Caption: Factors influencing the solubility and reactivity of SeO₂.

Experimental Protocol for Solubility Determination

To ensure reproducible and accurate results, a standardized protocol for determining the solubility of selenium dioxide is essential. The following method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Trustworthiness & Self-Validation: This protocol incorporates control measures, such as ensuring equilibrium and complete solvent removal, to provide a self-validating system for accurate solubility measurement.

Materials and Equipment

-

Selenium Dioxide (≥99.5% purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with heating plate

-

Analytical balance (±0.0001 g)

-

Scintillation vials or sealed flasks (20 mL)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and use of a fume hood is mandatory. Selenium compounds are highly toxic.[4]

Step-by-Step Methodology

-

Preparation: Add an excess amount of selenium dioxide to a pre-weighed scintillation vial. The excess is critical to ensure that a saturated solution is achieved.

-

Causality: Using an excess of solid ensures that the dissolution process reaches equilibrium, meaning the solvent cannot dissolve any more solute under the given conditions.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the anhydrous organic solvent into the vial containing the SeO₂.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Constant agitation and temperature control are necessary to achieve a true thermodynamic equilibrium, preventing supersaturation or incomplete saturation.

-

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature-controlled environment for the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a syringe fitted with a 0.2 µm filter.

-

Causality: Filtration is a critical step to remove all suspended solid particles, ensuring that only the dissolved SeO₂ is measured.

-

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, clean, and dry beaker. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the sublimation point of SeO₂.

-

Causality: Complete removal of the solvent is necessary to isolate the mass of the dissolved solute. Using a gentle method prevents loss of SeO₂ through splattering or sublimation.

-

-

Quantification: Once the solvent is fully evaporated, weigh the beaker containing the dry SeO₂ residue. The difference between this final mass and the initial mass of the empty beaker gives the mass of SeO₂ that was dissolved in the collected volume of the saturated solution.

-

Calculation: Calculate the solubility in grams per 100 mL using the following formula:

-

Solubility ( g/100 mL) = (Mass of SeO₂ residue / Volume of aliquot collected) * 100

-

Sources

- 1. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Selenium dioxide | 7446-08-4 [chemicalbook.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Selenium Dioxide | SeO2 | CID 24007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Selenium_dioxide [chemeurope.com]

A Comprehensive Technical Guide to the Thermochemical Data of Selenium Dioxide

Abstract: This technical guide provides a comprehensive overview of the essential thermochemical data for selenium dioxide (SeO₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critically evaluated data with insights into the experimental and computational methodologies used for their determination. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for understanding and applying the thermodynamic properties of selenium dioxide in research and industrial settings.

Introduction: The Significance of Selenium Dioxide in Scientific Research

Selenium dioxide (SeO₂) is a versatile and highly significant compound in both academic and industrial research. Its utility as a selective oxidizing agent in organic synthesis, a component in the manufacturing of specialized glass and pigments, and a precursor in the synthesis of other organoselenium compounds underscores the importance of a precise understanding of its energetic properties. Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental to designing safe, efficient, and predictable chemical processes. This guide provides an in-depth examination of these properties, grounded in authoritative experimental and computational data.

In the solid state, selenium dioxide exists as a one-dimensional polymer with alternating selenium and oxygen atoms.[1] In the gas phase, it is found as monomers and dimers.[1] This structural variance between phases has important implications for its thermochemical properties, which will be explored in the following sections.

Core Thermochemical Data

The following data represent the standard state values at 298.15 K (25 °C) and 1 bar. These values are foundational for thermodynamic calculations involving selenium dioxide.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The stability and reactivity of a compound are fundamentally described by its enthalpy (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). The table below summarizes the accepted standard values for both solid and gaseous selenium dioxide.

| Thermodynamic Quantity | SeO₂ (solid) | SeO₂ (gas) | Units |

| Standard Enthalpy of Formation (ΔHf°) | -225.5 | -110.59 | kJ/mol |

| Standard Molar Entropy (S°) | 56.9 | 262.59 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -173.5 | Calculated Value | kJ/mol |

| Molar Heat Capacity (Cp) | Value not consistently available | 43.36 | J/(mol·K) |

Note: The Gibbs free energy of formation for gaseous SeO₂ can be calculated using the fundamental thermodynamic relationship: ΔGf° = ΔHf° - TΔSf°. The entropy of formation (ΔSf°) is determined from the standard molar entropies of SeO₂(g), Se(s, gray), and O₂(g).

Structural and Physical Properties

A compound's physical properties are intrinsically linked to its thermochemical behavior.

| Property | Value | Units |

| Molar Mass | 110.96 | g/mol |

| Appearance | White crystalline solid | - |

| Density (solid) | 3.954 | g/cm³ |

| Melting Point | 340 (in a sealed tube) | °C |

| Sublimation Point | 315 - 350 | °C |

Methodologies for Determining Thermochemical Data

The accuracy and reliability of thermochemical data are contingent upon the rigor of the methodologies used for their determination. This section details both experimental and computational approaches, emphasizing the principles that ensure data integrity.

Experimental Determination: A Self-Validating Approach

A robust experimental workflow for determining the thermochemical properties of a compound like selenium dioxide relies on multiple, independent techniques. The congruence of results from different methods provides a self-validating system, enhancing confidence in the final data.

Caption: Experimental workflow for determining thermochemical properties of SeO₂.

Step-by-Step Protocol for Enthalpy of Formation Determination via Reaction Calorimetry:

-

Objective: To determine the standard enthalpy of formation (ΔHf°) of solid selenium dioxide.

-

Principle: This protocol is based on Hess's Law. By measuring the enthalpy change of a reaction involving the compound of interest and knowing the enthalpies of formation of all other reactants and products, the unknown enthalpy of formation can be calculated.

-

Materials & Apparatus:

-

High-purity elemental selenium (gray, crystalline).

-

High-purity selenium dioxide.

-

An appropriate solvent (e.g., aqueous NaOH solution).

-

Isothermal reaction calorimeter.

-

Calibrated temperature probe.

-

Stirrer.

-

-

Procedure:

-

Calibration: The calorimeter is first calibrated by a reaction with a known enthalpy change (e.g., dissolution of KCl) to determine the heat capacity of the calorimetric system.

-

Reaction 1: Dissolution of Elemental Selenium: A precisely weighed amount of elemental selenium is reacted with an oxidizing agent in the solvent within the calorimeter. The change in temperature is meticulously recorded to calculate the enthalpy of this reaction (ΔH₁).

-

Reaction 2: Dissolution of Selenium Dioxide: A precisely weighed amount of selenium dioxide is dissolved in the same solvent system under identical conditions. The temperature change is again recorded to determine the enthalpy of this dissolution (ΔH₂).

-

Causality: The choice of solvent and reaction conditions is critical. The reactions must proceed to completion rapidly and without side reactions. The final state of the selenium species in solution must be identical for both reactions to apply Hess's Law correctly.

-

-

Data Analysis & Self-Validation:

-

Using Hess's Law, the enthalpy of formation of SeO₂ can be calculated from ΔH₁ and ΔH₂ and the known enthalpies of formation of the other species involved.

-

Trustworthiness: The experiment should be repeated multiple times to ensure reproducibility. The results can be validated by comparing them with values obtained from other methods, such as bomb calorimetry (direct combustion of selenium in oxygen).

-

Computational Determination: A Theoretical Approach

Modern computational chemistry provides a powerful tool for predicting and validating thermochemical data. Methods like Density Functional Theory (DFT) can be used to calculate the electronic energy of molecules, from which thermodynamic properties can be derived.

Caption: Workflow for computational determination of SeO₂ thermochemistry.

Protocol for Computational Thermochemistry of Gaseous SeO₂:

-

Objective: To calculate the standard enthalpy of formation, entropy, and heat capacity of gaseous selenium dioxide.

-

Methodology:

-

Model Selection: Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(d,p)) that provides a good balance of accuracy and computational cost for selenium-containing compounds.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the SeO₂ molecule.

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation. This is a critical step for self-validation.

-

Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Causality: The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy, entropy, and heat capacity.

-

-

Thermochemical Calculation: Using the results from the frequency calculation and standard statistical mechanics formulas, the software calculates the thermal corrections to the electronic energy, yielding the enthalpy, entropy, and Gibbs free energy at the desired temperature (298.15 K).

-

-

Validation: The computationally derived values for entropy and heat capacity can be directly compared with experimental data obtained from spectroscopy, providing a robust validation of the chosen computational model.

Conclusion

The thermochemical data of selenium dioxide are essential for its effective and safe application in research and industry. This guide has presented the core thermodynamic values for SeO₂ and detailed the rigorous experimental and computational methodologies through which these data are obtained. By understanding the principles of calorimetry, spectroscopy, and computational chemistry, and by employing self-validating workflows, researchers can confidently utilize this information to drive innovation in their respective fields.

References

-

NIST Chemistry Webbook, SRD 69: National Institute of Standards and Technology. Selenium dioxide. [Link]

-

PubChem Compound Summary for CID 24007, Selenium dioxide: National Center for Biotechnology Information. [Link]

-

Wikipedia, Selenium dioxide: Wikimedia Foundation. [Link]

-

WebElements, Selenium: selenium dioxide: WebElements Ltd. [Link]

-

Chemeurope.com, Selenium dioxide: ChemEurope GmbH. [Link]

Sources

A Technical Guide to Selenium Dioxide as an Acidic Oxide

This guide provides an in-depth exploration of selenium dioxide (SeO₂), focusing on its classification and behavior as an acidic oxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical applications and safety considerations.

Introduction: The Acidic Nature of a Chalcogen Oxide

Selenium dioxide is an inorganic compound with the formula SeO₂. It is a colorless, crystalline solid that readily sublimes at 315 °C.[1] In the realm of inorganic chemistry, oxides of nonmetals are typically classified as acidic oxides due to their ability to react with water to form an acid or with bases to form a salt and water. Selenium, a member of the chalcogen group (Group 16) of the periodic table, follows this trend. Its oxide, selenium dioxide, is a prime example of an acidic oxide.[2]

The acidic character of selenium dioxide is a cornerstone of its chemical reactivity and is pivotal to its utility in various synthetic and industrial processes. Understanding this fundamental property is essential for its effective and safe application in research and development.

Chemical Structure and its Influence on Acidity

The physical and chemical properties of selenium dioxide are intrinsically linked to its structure. In the solid state, SeO₂ exists as a one-dimensional polymer, with alternating selenium and oxygen atoms forming a chain.[3][4] Each selenium atom is pyramidal, bonded to two bridging oxygen atoms and one terminal oxygen atom.[3]

In the gaseous phase, selenium dioxide exists as a bent monomer, structurally analogous to sulfur dioxide (SO₂).[3][5] This V-shaped molecular geometry, with the selenium atom at the apex, contributes to the molecule's polarity and its reactivity as a Lewis acid. The electrophilic nature of the selenium atom in SeO₂ is a key determinant of its acidic behavior.

Manifestations of Acidity

The acidic nature of selenium dioxide is demonstrated through its characteristic reactions with water and bases.

Reaction with Water: Formation of Selenous Acid

Selenium dioxide dissolves in water to form selenous acid (H₂SeO₃).[4][6][7] This reaction is a classic example of an acidic anhydride reacting with water to produce an oxyacid.

Reaction: SeO₂(s) + H₂O(l) ⇌ H₂SeO₃(aq)[8]

Selenous acid is a weak, diprotic acid, meaning it can donate two protons in a stepwise manner.[6] The dissociation equilibria in aqueous solution are as follows:

The terms selenium dioxide and selenous acid are often used interchangeably in the context of its aqueous solutions.[3][9]

Reaction with Bases: Salt Formation